molecular formula C19H25NO3S B4680684 4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide

4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide

Cat. No. B4680684
M. Wt: 347.5 g/mol
InChI Key: YWVSUFSEEFIGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide is a chemical compound that is widely used in scientific research. It is commonly referred to as EIPBS and is a sulfonamide derivative. EIPBS is a potent inhibitor of carbonic anhydrase IX (CAIX), which makes it an important tool for studying the role of CAIX in various biological processes.

Mechanism of Action

EIPBS inhibits 4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide by binding to its active site and preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH in the tumor microenvironment, which has been shown to inhibit cancer cell growth and metastasis.
Biochemical and Physiological Effects:
EIPBS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. It has also been shown to decrease the acidity of the tumor microenvironment, which has been linked to increased immune cell infiltration and improved response to immunotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EIPBS in lab experiments is its high potency and specificity for 4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide. This makes it an important tool for studying the role of this compound in various biological processes. However, EIPBS also has some limitations. It is relatively expensive and can be difficult to synthesize. It can also have off-target effects on other carbonic anhydrase isoforms, which can complicate data interpretation.

Future Directions

There are a number of future directions for research on EIPBS and its role in cancer biology. One area of interest is the development of more potent and specific 4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide inhibitors that can be used in clinical settings. Another area of interest is the development of combination therapies that target multiple components of the tumor microenvironment, including this compound. Finally, there is a need for more research on the role of this compound in other biological processes, such as bone metabolism and acid-base balance.

Scientific Research Applications

EIPBS is widely used in scientific research to study the role of 4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide in various biological processes. This compound is an enzyme that is overexpressed in many types of cancer cells, and its inhibition has been shown to have anti-tumor effects. EIPBS is a potent inhibitor of this compound and has been used to study its role in cancer progression, metastasis, and angiogenesis.

properties

IUPAC Name

4-ethyl-N-[2-(2-propan-2-ylphenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-4-16-9-11-17(12-10-16)24(21,22)20-13-14-23-19-8-6-5-7-18(19)15(2)3/h5-12,15,20H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVSUFSEEFIGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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